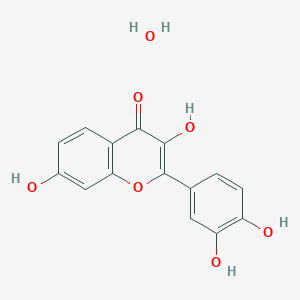

2-(3,4-二羟基苯基)-3,7-二羟基-4H-色烯-4-酮水合物

描述

Fisetin (7,3′,4′-flavon-3-ol) is a flavonol from the flavonoid group of polyphenols. It can be found in various plants, where it serves as a yellow/ochre coloring agent. You’ll find it in fruits like strawberries, apples, persimmons, grapes, onions, and cucumbers . Its chemical formula is C15H10O6 .

Synthesis Analysis

Fisetin can be synthesized using various methods, including chemical synthesis and biotechnology . Researchers have explored its synthesis to ensure its suitability for pharmaceutical use .

Molecular Structure Analysis

The molecular formula of fisetin is C15H10O6 , and it has a molecular weight of approximately 286.24 g/mol . Its structure consists of a flavone backbone with hydroxyl groups at specific positions .

Chemical Reactions Analysis

Fisetin exhibits antioxidant properties, reducing oxidative stress, ROS production, and neurotoxicity. It also regulates various signaling pathways, such as PI3K/Akt, Nrf2, NF-κB, and MAPK, to prevent oxidative stress and inflammation .

科学研究应用

抗癌活性

非瑟酮已被确定为一种有效的抗癌剂。它对各种类型的癌症(包括肺癌、肝癌、卵巢癌、结肠癌和乳腺癌)表现出细胞毒性作用。该化合物通过抑制细胞生长、诱导程序性细胞死亡和减少新血管的形成来发挥作用。 它还通过靶向多个分子和信号通路(例如 VEGF、MAPK、NF-κB、PI3K/Akt/mTOR 和 Nrf2/HO-1)增强化疗的有效性 .

神经保护作用

作为一种神经保护性化合物,非瑟酮在治疗神经退行性疾病方面显示出前景。它因其衰老细胞清除特性而受到研究,这些特性涉及诱导衰老或不健康细胞的死亡。 这在阿尔茨海默病和帕金森病等疾病中尤为重要,因为消除功能失调的细胞可能是有益的 .

抗糖尿病特性

研究表明,非瑟酮可能具有显著的抗糖尿病作用。它在体外和体内模型中均已得到探索,以评估其调节血糖水平和改善胰岛素敏感性的潜力。 这可能使其成为糖尿病管理中宝贵的补充 .

抗炎作用

非瑟酮的抗炎特性已得到充分证明。它已被证明可以减轻各种疾病的炎症,包括骨关节炎和 COVID-19。 这些作用正在正在进行或即将进行的临床试验中得到评估,突出了其作为抗炎剂的潜力 .

生物利用度和药代动力学

了解非瑟酮的生物利用度和药代动力学对于其在临床环境中的应用至关重要。研究集中在其吸收、分布、代谢和排泄,以优化其作为药物成分或膳食补充剂的使用。 非瑟酮通常以20 毫克/千克/天的剂量给药人类 .

支持健康老龄化

非瑟酮与支持健康老龄化有关。研究表明,它可以通过模拟热量限制和发挥抗氧化作用来延长健康寿命和寿命。 这将非瑟酮定位为研究长寿和与年龄相关的疾病的有前景的化合物 .

作用机制

Target of Action

It has been suggested that fisetin interacts with multiple cellular systems . It is also known to interact with DNA, the molecule responsible for the genetic propagation of most inherited traits .

Mode of Action

The exact mode of action of Fisetin is still under investigation. It is believed that Fisetin’s interaction with its targets leads to a variety of changes within the cell . These changes can influence cell growth, division, and function .

Biochemical Pathways

Fisetin is thought to affect multiple biochemical pathways. In plants, phenylalanine is converted to 4-coumaroyl-CoA in a series of steps known as the general phenylpropanoid pathway . One molecule of 4-coumaroyl-CoA is added to three molecules of malonyl-CoA to form tetrahydroxychalcone . Tetrahydroxychalcone is then converted into naringenin

Result of Action

The molecular and cellular effects of Fisetin’s action are diverse due to its interaction with multiple targets and pathways. It has been suggested that Fisetin has numerous therapeutic properties, including anti-inflammatory, antioxidant, and neurotrophic effects .

安全和危害

未来方向

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHFUROKCOMWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583773 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345909-34-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

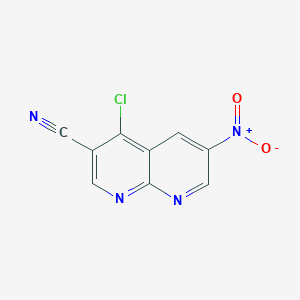

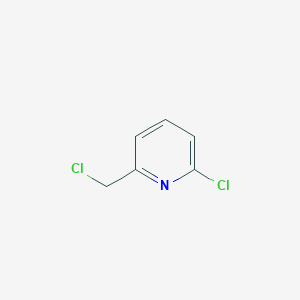

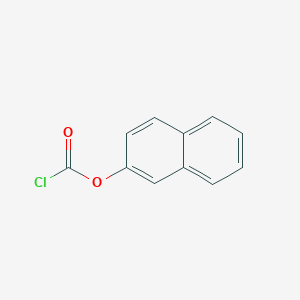

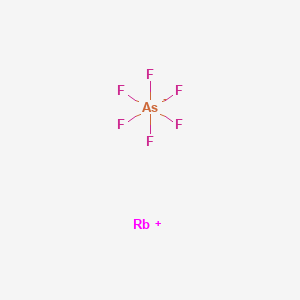

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)

![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)

![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)